For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of NDT-30805: A Selective NLRP3 Inflammasome Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of NDT-30805, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. The information is compiled from publicly available research, focusing on the core molecular interactions, cellular effects, and the experimental basis for these findings.
Core Mechanism of Action
NDT-30805 is a triazolopyrimidinone derivative that directly targets the NACHT domain of the NLRP3 protein, a key component of the innate immune system.[1][2] The NLRP3 inflammasome is a multi-protein complex responsible for the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
The binding of NDT-30805 to the NACHT domain stabilizes the inactive conformation of the NLRP3 protein.[1] This prevents the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). By preventing the formation of the active inflammasome complex, NDT-30805 effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β and IL-18.
Quantitative Data
The inhibitory potency of NDT-30805 has been quantified in various in vitro cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Potency of NDT-30805
| Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 (µM) | Reference |
| IL-1β Release | Human PBMCs | LPS + Nigericin | IL-1β | 0.013 | [4][5] |
| ASC Speck Formation | THP-1-ASC-GFP | LPS + Nigericin | ASC Specks | 0.034 | [6] |
| IL-1β Release | Human Whole Blood | Not Specified | IL-1β | ~2-fold more potent than CP-456,773 | [1] |
Table 2: Comparative Potency of NDT-30805 and CP-456,773
| Compound | PBMC IC50 (µM) | Whole Blood IC50 (µM) |
| NDT-30805 | ~0.015 | Not explicitly stated, but ~2x more potent than CP-456,773 |
| CP-456,773 | 0.030 | 2.9 |
| Value inferred from being ~2-fold more potent than CP-456,773. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of NDT-30805. These protocols are based on standard immunology lab procedures and information from the primary research on NDT-30805.
1. IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To determine the concentration-dependent inhibition of NLRP3-mediated IL-1β release by NDT-30805 in primary human immune cells.
-
Methodology:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Prime the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 2-4 hours to induce the transcription of pro-IL-1β and NLRP3.
-
Pre-incubate the primed cells with a serial dilution of NDT-30805 (e.g., 0.001 to 10 µM) for 30 minutes.
-
Activate the NLRP3 inflammasome by adding Nigericin (5 µM) or ATP (5 mM) and incubate for 1-2 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit.
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.
-
2. ASC Speck Formation Assay in THP-1 Cells
-
Objective: To visualize and quantify the inhibition of NLRP3 inflammasome assembly by NDT-30805.
-
Methodology:
-
Use a stable THP-1 cell line expressing an ASC-GFP fusion protein.
-
Plate the THP-1-ASC-GFP cells in a 96-well imaging plate.
-
Differentiate the monocytic THP-1 cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) (25-100 ng/mL) for 3-24 hours.
-
Prime the differentiated cells with LPS (100 ng/mL) for 2-4 hours.
-
Pre-incubate the cells with a serial dilution of NDT-30805 for 30 minutes.
-
Activate the NLRP3 inflammasome with Nigericin (5 µM).
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates of ASC-GFP) as a percentage of the total number of cells.
-
Calculate the IC50 value for the inhibition of ASC speck formation.
-
3. Whole Blood IL-1β Release Assay
-
Objective: To assess the potency of NDT-30805 in a more physiologically relevant matrix that includes plasma proteins and red blood cells.
-
Methodology:
-
Collect fresh human blood in heparinized tubes.
-
Dilute the blood 1:1 with RPMI-1640 medium.
-
Add the diluted blood to a 96-well plate.
-
Prime the cells with LPS (100 ng/mL) for 2-4 hours.
-
Pre-incubate with a serial dilution of NDT-30805 for 30 minutes.
-
Activate the NLRP3 inflammasome with an appropriate stimulus (e.g., Nigericin or ATP).
-
Incubate for 4-24 hours.
-
Centrifuge the plate and collect the plasma supernatant.
-
Measure the IL-1β concentration using ELISA.
-
Determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of NDT-30805.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by NDT-30805.
Caption: Experimental Workflow for the IL-1β Release Assay.
Caption: Experimental Workflow for the ASC Speck Formation Assay.
References
- 1. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NDT-30805 I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
